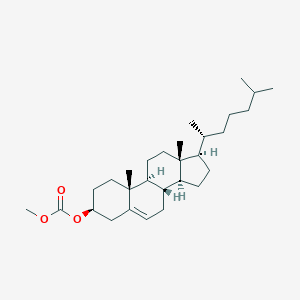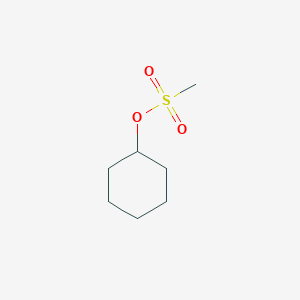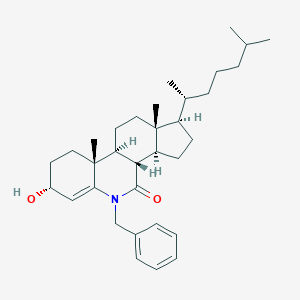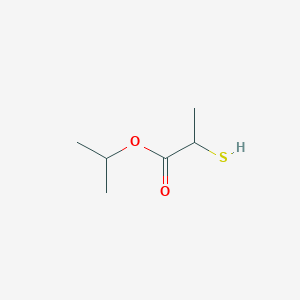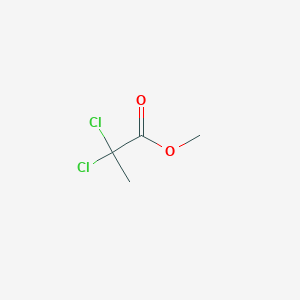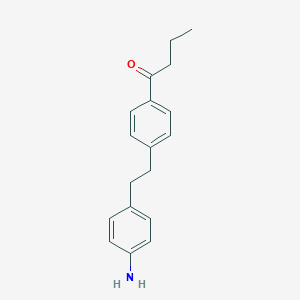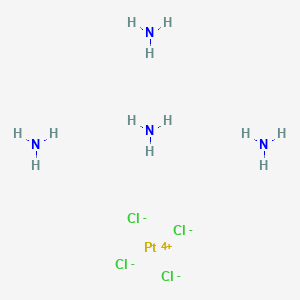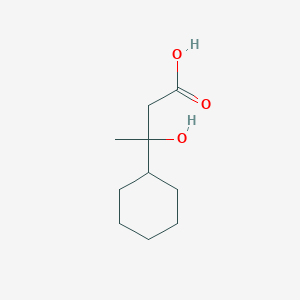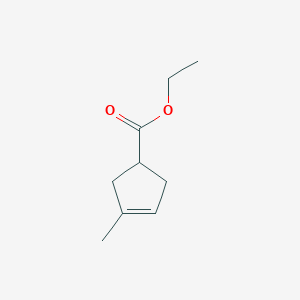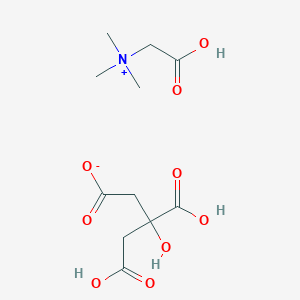
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methanaminium, 1-carboxy-N,N,N-trimethyl-, hydroxide” is also known as Betaine . It has a molecular formula of C5H13NO3 and a molecular weight of 135.16 g/mol . It is also known by other names such as Trimethylaminoacetic acid, Glycine betaine, and Trimethylglycine .
Molecular Structure Analysis
The IUPAC name of the compound is carboxymethyl (trimethyl)azanium;hydroxide . The InChI representation is InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 . The compound has a Canonical SMILES representation of CN+©CC(=O)O.[OH-] .Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 135.08954328 g/mol . The Topological Polar Surface Area is 38.3 Ų . The Heavy Atom Count is 9 .Applications De Recherche Scientifique
Crystallographic Studies
Crystal Structure Analysis : The crystallographic analysis of diastereoisomers involving methanaminium compounds revealed insights into the oxidation processes of methionine in the presence of gold(III). This study highlights the absence of coordination to the Au(III) cation through the S atom of the sulfoxide, challenging prior assumptions about methionine's role as an N,S-bidentate donor ligand in gold(III) complexes (Rychlewska et al., 2010).
Hirshfeld Surface Analysis : The structure and Hirshfeld surface analysis of N,N,N-trimethyl-1-(4-vinyl-phen-yl)methanaminium 4-vinyl-benzene-sulfonate were examined, revealing insights into the polymerizable vinyl group attached to both the cation and the anion, and their implications in crystal stacking and hydrogen bonding (McAdam et al., 2019).
Polymerization and Photochemistry
- Photopolymerization : A study on water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts revealed their role in enhancing the photopolymerization of 2-hydroxy-ethyl methacrylate in water. This research provides valuable insights into the fluorescence and phosphorescence properties and photoreaction processes (Allen et al., 1986).
Biochemical and Pharmaceutical Applications
Carnitine Palmitoyltransferase I Inhibitor Synthesis : The practical synthesis of a carnitine palmitoyltransferase I inhibitor, a compound structurally similar to Methanaminium, was described. This process highlights the potential use of such compounds in pharmaceutical applications (Prashad et al., 2002).
Low-Fouling Properties in Membrane Technology : The copolymer of carboxybetaine and n-butylmethacrylate demonstrated low-fouling properties against proteins, indicating potential applications in biomaterials and membrane technology (Akamatsu et al., 2013).
Muscarinic Receptor Agonist Profile : A study on N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide and its optical isomers provided valuable insights into their muscarinic receptor agonist profiles, relevant for developing novel drugs targeting these receptors (Piergentili et al., 2008).
Nanoparticle Stabilization and Biomedical Applications
- Gold Nanoparticles Stabilization : Carboxybetaine polymer-protected gold nanoparticles exhibited high dispersion stability and resistance against non-specific protein adsorption, showcasing their potential in biomedical applications (Matsuura et al., 2007).
Safety And Hazards
The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Propriétés
Numéro CAS |
17671-50-0 |
|---|---|
Nom du produit |
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) |
Formule moléculaire |
C11H19NO9 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |
Clé InChI |
YKXUOESQDCXGIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
SMILES canonique |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



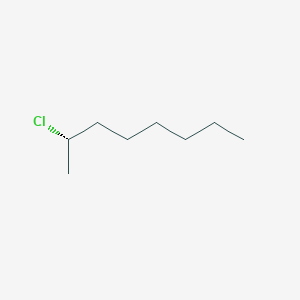
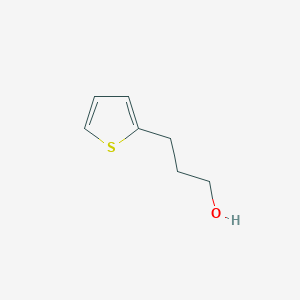

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
